molecular formula C21H20O5 B2692321 (Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-59-0

(Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2692321
CAS No.: 620546-59-0
M. Wt: 352.386
InChI Key: OSOUOYHYRXGRBV-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound belonging to the class of benzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired Z-isomer.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or ultrasonic irradiation can also be employed to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzofuran ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the double bond or other functional groups within the molecule.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can introduce new substituents at specific positions on the benzofuran ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Reagents like halogens (Cl2, Br2), alkyl halides, and amines can be employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological targets can provide insights into new therapeutic strategies.

Medicine

The compound's potential medicinal applications include its use as a lead compound for drug development. Its structural similarity to other biologically active molecules makes it a candidate for further modification and optimization in the search for new drugs.

Industry

In the industry, this compound can be used in the production of materials with specific properties, such as polymers, coatings, and dyes. Its unique chemical structure allows for the creation of novel materials with enhanced performance.

Mechanism of Action

The mechanism by which (Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular pathways involved can vary widely depending on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate: : This compound is structurally similar but contains a chlorine atom instead of a methyl group.

  • (Z)-3-Methyl-2-pentene: : Although not a benzofuran, this compound shares the Z-configuration of the double bond.

Uniqueness

(Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is unique due to its specific combination of functional groups and the presence of the benzofuran core. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-4-24-21(23)14(3)25-16-8-9-17-18(12-16)26-19(20(17)22)11-15-7-5-6-13(2)10-15/h5-12,14H,4H2,1-3H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOUOYHYRXGRBV-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC(=C3)C)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC(=C3)C)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.